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1. Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-

associated protein 9 (Cas9) system has emerged as a revolutionary tool for genome editing,

offering immense potential for treating a wide range of genetic diseases.[1][2] The system's

precision and versatility stem from its two core components: the Cas9 nuclease, which acts as

molecular scissors to cut DNA, and a guide RNA (gRNA) that directs the Cas9 to a specific

genomic location.[3][4] For CRISPR-Cas9 to realize its therapeutic promise, particularly for

systemic diseases, the development of safe and efficient in vivo delivery systems is a critical

challenge.[5][6][7] These delivery systems must transport the CRISPR components across

biological barriers to the target cells and into the nucleus to perform the edit, all while

minimizing off-target effects and avoiding adverse immune responses.[8]

This document provides an overview of current viral and non-viral strategies for the in vivo

delivery of CRISPR-Cas9 therapeutics, summarizes key quantitative parameters, and offers

detailed protocols for common experimental workflows.

2. CRISPR-Cas9 Cargo Formats

The CRISPR-Cas9 system can be delivered into cells in three different formats, each with

distinct advantages and disadvantages.[9]

Plasmid DNA: DNA plasmids can encode both the Cas9 protein and the gRNA. This method

is cost-effective and allows for sustained expression of the editing machinery.[10] However,
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prolonged expression increases the risk of off-target mutations and can trigger immune

responses against the foreign Cas9 protein.[10][9]

mRNA and gRNA: Delivering Cas9 as messenger RNA (mRNA) along with a separately

synthesized gRNA results in transient expression of the nuclease, which reduces the

likelihood of off-target effects.[9]

Ribonucleoprotein (RNP) Complex: The most direct delivery method involves pre-assembling

the purified Cas9 protein with the synthetic gRNA to form an RNP complex.[6][10] This

approach offers rapid editing, minimal off-target effects due to the transient nature of the

protein, and a lower risk of immunogenicity.[2][10][11] However, delivering the large RNP

complex into cells can be challenging.[2]

3. Viral Delivery Strategies

Viral vectors are highly efficient at delivering genetic material into cells and are a common

choice for in vivo CRISPR-Cas9 delivery.[3][12][13]

Adeno-Associated Virus (AAV): AAVs are the most widely used viral vectors for in vivo gene

therapy due to their low immunogenicity, ability to transduce both dividing and non-dividing

cells, and a favorable safety profile, with several AAV-based therapies approved by the FDA.

[3][5] A key limitation of AAV is its small packaging capacity of approximately 4.7 kilobases

(kb), which makes it challenging to package the commonly used Streptococcus pyogenes

Cas9 (SpCas9) gene (~4.3 kb) along with a gRNA and necessary regulatory elements in a

single vector.[14][15] To overcome this, smaller Cas9 orthologs, such as Staphylococcus

aureus Cas9 (SaCas9), are often used.[15][16]

Adenovirus (AdV): AdVs have a much larger packaging capacity (up to 36 kb), allowing them

to carry the entire CRISPR-Cas9 system and even multiple gRNAs in a single vector.[3][12]

[13] They are highly efficient at transducing a broad range of cell types.[3] However, AdVs

can elicit a strong host immune response, which can limit their therapeutic application.[5][9]

[17]

Lentivirus (LV): LVs, a type of retrovirus, can also accommodate large genetic payloads (~10

kb) and can integrate their cargo into the host cell's genome, leading to long-term

expression.[3][12] This makes them suitable for applications requiring stable gene editing,
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particularly in stem cells.[3][12] The primary concern with LVs is the risk of insertional

mutagenesis, where the random integration into the host genome could potentially disrupt

essential genes or activate oncogenes.[12][18]

4. Non-Viral Delivery Strategies

Non-viral methods are being extensively developed to overcome the safety concerns

associated with viral vectors, such as immunogenicity and insertional mutagenesis.[19][20]

Lipid Nanoparticles (LNPs): LNPs are a leading non-viral delivery platform, having gained

prominence with the success of mRNA-based COVID-19 vaccines and the FDA approval of

the LNP-siRNA drug Onpattro.[21] LNPs are typically composed of four main lipid

components: an ionizable cationic lipid to encapsulate the nucleic acid cargo, a PEG-lipid to

enhance stability and circulation time, cholesterol for particle structure, and a helper

phospholipid to aid in formation and delivery.[21][22][23] They can efficiently encapsulate

and deliver various CRISPR cargo formats (pDNA, mRNA, RNP) and are particularly

effective for targeting the liver.[6][19][23] A single intravenous administration of LNPs carrying

Cas9 mRNA and sgRNA has been shown to achieve a greater than 97% reduction in serum

transthyretin (TTR) protein levels in mice, demonstrating their therapeutic potential.[19][24]

Polymeric Nanoparticles: Biodegradable polymers can be formulated into nanoparticles to

encapsulate and protect CRISPR components. Their properties can be tuned to control

release kinetics and improve targeting.

Other Nanomaterials: Gold nanoparticles and other inorganic materials are also being

explored for CRISPR delivery, offering unique physical and chemical properties for vehicle

design.[8]

5. Data Presentation: Comparison of In Vivo Delivery Systems
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in other
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6. Visualization of Workflows and Mechanisms
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Protocol 1: AAV-Mediated Delivery of CRISPR/Cas9 to the Mouse Retina

This protocol describes the use of AAV vectors to deliver CRISPR-Cas9 components for in vivo

genome editing in the mouse retina, a common model for treating inherited retinal diseases.

[25]

1.1. Materials and Reagents

Plasmids:

pAAV-U6-sgRNA-CMV-Cas9 (All-in-one vector, using a small Cas9 like SaCas9 to fit

packaging limits) or a dual-vector system:

pAAV-CMV-SaCas9

pAAV-U6-sgRNA

AAV helper plasmid (e.g., pLAdeno5)

AAV serotype plasmid (e.g., pHLP19-AAV8 for broad retinal cell transduction)

Cells: HEK293T cells

Reagents: DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Polyethylenimine

(PEI), DNase I, Iodixanol

Animals: Wild-type or disease model mice (e.g., C57BL/6J)

Equipment: Cell culture supplies, ultracentrifuge, stereotaxic injector, surgical microscope.

1.2. AAV Production and Purification

Cell Culture: Seed HEK293T cells in 15-cm dishes or cell factories. Grow to 80-90%

confluency in DMEM with 10% FBS and 1% Pen-Strep.

Transfection: Prepare a transfection cocktail by mixing the pAAV vector(s), helper plasmid,

and serotype plasmid in a 1:1:1 molar ratio with PEI in serum-free DMEM. Incubate for 20

minutes at room temperature.
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Add the transfection mix to the HEK293T cells and incubate at 37°C.

Harvesting: After 72 hours, harvest the cells and the supernatant. Lyse the cells by repeated

freeze-thaw cycles.

Purification: Treat the lysate with DNase I to remove contaminating DNA. Precipitate the AAV

particles using polyethylene glycol (PEG).

Resuspend the AAV pellet and purify using an iodixanol density gradient ultracentrifugation.

Collect the AAV-containing fraction, perform buffer exchange into sterile PBS, and

concentrate using an ultrafiltration device.

Titration: Determine the viral genome titer (vg/mL) using quantitative PCR (qPCR) with

primers targeting a specific region of the AAV vector (e.g., the ITRs).

1.3. Subretinal Injection in Mice

Anesthesia: Anesthetize the mouse using a standard protocol (e.g., intraperitoneal injection

of ketamine/xylazine).

Surgical Procedure: Under a surgical microscope, make a small incision through the sclera

using a 30-gauge needle.

Carefully insert a 33-gauge blunt needle attached to a Hamilton syringe through the incision

into the subretinal space.

Slowly inject 1-2 µL of the AAV vector solution (typically 1x10^9 to 1x10^10 vg per eye).

Successful injection is confirmed by the formation of a small retinal bleb.

Apply antibiotic ointment to the eye post-surgery. Allow the animal to recover on a heating

pad.

Protocol 2: LNP Formulation and In Vivo Delivery of Cas9 mRNA/sgRNA for Liver Targeting

This protocol outlines the formulation of LNPs for delivering Cas9 mRNA and a chemically

modified sgRNA to the liver via intravenous injection.[22]
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2.1. Materials and Reagents

Nucleic Acids:

Cas9 mRNA (with 5' cap and poly(A) tail)

Chemically modified sgRNA (e.g., with 2'-O-methyl and phosphorothioate modifications to

increase stability)[22]

Lipids (in ethanol):

Ionizable cationic lipid (e.g., 246C10 or similar proprietary lipid)[22]

Helper lipid: Dioleoylphosphatidylethanolamine (DOPE)

Cholesterol

PEG-lipid: PEG-Ceramide or PEG-DMG

Buffers: Acidic buffer (e.g., sodium acetate, pH 4.0) for formulation, sterile PBS (pH 7.4) for

dialysis.

Equipment: Microfluidic mixing device (e.g., NanoAssemblr), dialysis cassettes (10 kDa

MWCO), dynamic light scattering (DLS) for particle sizing.

2.2. LNP Formulation using Microfluidics

Preparation: Dissolve the lipid mixture (e.g., in a 50:10:38.5:1.5 molar ratio of ionizable

lipid:DOPE:cholesterol:PEG-lipid) in ethanol. Dissolve the Cas9 mRNA and sgRNA in the

acidic formulation buffer.

Microfluidic Mixing: Set up the microfluidic mixer. Load the lipid-ethanol solution into one

syringe and the nucleic acid-buffer solution into another.

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g.,

3:1 aqueous:ethanolic). The rapid mixing causes the lipids to precipitate and self-assemble

into LNPs, encapsulating the nucleic acids.[22]
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Dialysis: Collect the resulting LNP suspension and dialyze against sterile PBS (pH 7.4)

overnight to remove ethanol and raise the pH, resulting in a stable, neutral-surface-charge

particle suspension.

Characterization: Measure the LNP size and polydispersity index (PDI) using DLS.

Determine the encapsulation efficiency by quantifying the amount of nucleic acid inside

versus outside the LNPs (e.g., using a Quant-iT RiboGreen assay with and without a lysing

agent like Triton X-100).

2.3. Intravenous Administration in Mice

Dosing: Dilute the final LNP formulation in sterile PBS to the desired concentration. A typical

dose might range from 0.5 to 3.0 mg/kg of total RNA.

Injection: Warm the mice under a heat lamp to dilate the lateral tail veins.

Administer the LNP solution via a single bolus injection into the tail vein using an insulin

syringe.

Monitor the animals for any adverse reactions post-injection.

Protocol 3: Quantification of In Vivo Gene Editing Efficiency

This protocol describes a standard method to assess the percentage of insertions and

deletions (indels) at the target genomic locus following in vivo editing.

3.1. Materials and Reagents

Reagents: DNA extraction kit, PCR primers flanking the target site, high-fidelity DNA

polymerase, dNTPs, agarose gel, DNA purification kit, Sanger sequencing reagents.

Equipment: Thermocycler, gel electrophoresis system, centrifuge, Nanodrop, access to

Sanger sequencing service.

Software: Web-based tool for TIDE (Tracking of Indels by Decomposition) analysis.

3.2. Sample Preparation and PCR

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12757159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tissue Harvest: At a predetermined time point post-injection (e.g., 2-4 weeks), euthanize the

mice and harvest the target tissue (e.g., retina or liver).

Genomic DNA (gDNA) Extraction: Extract gDNA from the harvested tissue using a

commercial kit according to the manufacturer's instructions. Quantify the gDNA concentration

and purity.

PCR Amplification: Design PCR primers to amplify a 400-800 bp region surrounding the

CRISPR target site.

Perform PCR using a high-fidelity polymerase to minimize amplification errors. Use gDNA

from both treated and untreated (control) animals.

Verification: Run a portion of the PCR product on an agarose gel to confirm the amplification

of a single band of the correct size. Purify the remaining PCR product.

3.3. Sequencing and Analysis

Sanger Sequencing: Send the purified PCR products from both control and treated samples

for standard Sanger sequencing using one of the PCR primers.

TIDE Analysis:

Obtain the sequencing trace files (.ab1 files) for both the control and treated samples.

Navigate to a TIDE web tool.

Upload the control sequence file as the reference.

Upload the treated sample sequence file as the test sample.

Enter the 20-nt gRNA sequence used for the editing experiment.

Run the analysis. The software will decompose the mixed sequencing trace from the

treated sample and calculate the total percentage of indels, as well as the size and

frequency of the most common insertions and deletions. This provides a quantitative

measure of on-target editing efficiency.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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